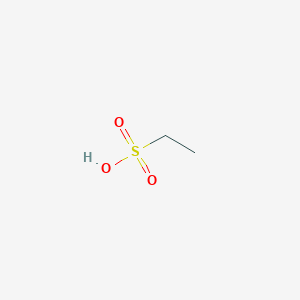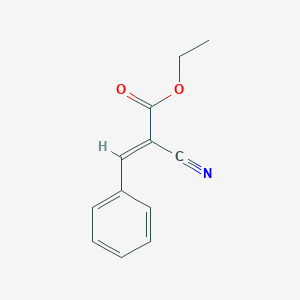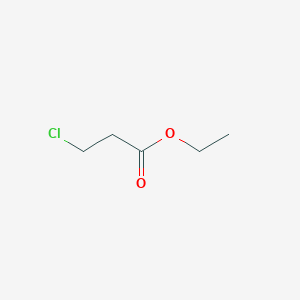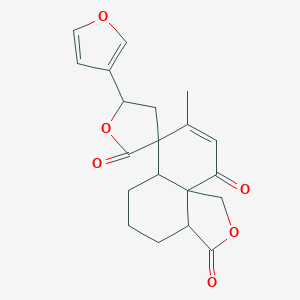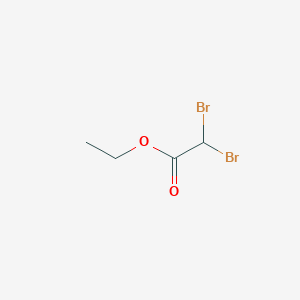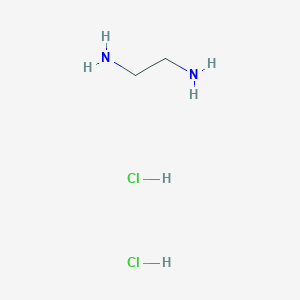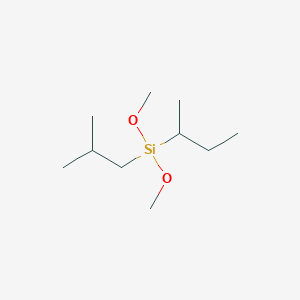
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane, also known as BDMS, is a silane compound that has been widely used in scientific research applications. It is a colorless liquid with a molecular weight of 220.38 g/mol and a boiling point of 115-117°C. BDMS is a versatile intermediate for the synthesis of various organosilicon compounds. In
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been widely used as a crosslinking agent in the synthesis of silicone polymers. It can also be used as a precursor for the synthesis of various organosilicon compounds, such as siloxanes, silanes, and silazanes. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been used in the synthesis of functionalized silica nanoparticles, which have potential applications in drug delivery, catalysis, and imaging. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has also been used as a coupling agent in the modification of surfaces, such as glass, metal, and polymer surfaces.
Wirkmechanismus
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive silane compound that can undergo hydrolysis in the presence of water. The hydrolysis reaction produces a silanol group, which can react with other silanol groups or with other functional groups on the surface of a material. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also undergo condensation reactions, where two silanol groups react to form a siloxane bond. The resulting crosslinked material has improved mechanical and thermal properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane. However, it is known that silane compounds can react with biological molecules, such as proteins and nucleic acids, and can cause cellular damage. Therefore, it is important to handle (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane with care and to follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-handle reagent that can be used in a variety of applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be easily purified by distillation under reduced pressure. However, (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive compound that can undergo hydrolysis in the presence of water, which can limit its shelf life. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be difficult to handle in large quantities due to its flammability and toxicity.
Zukünftige Richtungen
There are several potential future directions for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a precursor for the synthesis of silica nanoparticles with specific functional groups that can target specific cells or tissues. Another area of interest is the modification of surfaces with (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane to improve their properties, such as adhesion, wettability, and biocompatibility. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a coupling agent to modify the surface of materials, such as polymers, metals, and ceramics. Finally, there is potential for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in the synthesis of new organosilicon compounds with unique properties and applications.
Synthesemethoden
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be synthesized by reacting 2,3-dimethyl-2-butene with dimethoxy(methyl)silane in the presence of a Lewis acid catalyst. The reaction proceeds through a hydrosilation mechanism, where the Si-H bond of the silane compound is added across the C=C double bond of the alkene. The resulting product is purified by distillation under reduced pressure.
Eigenschaften
CAS-Nummer |
126990-31-6 |
|---|---|
Produktname |
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane |
Molekularformel |
C10H24O2Si |
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
butan-2-yl-dimethoxy-(2-methylpropyl)silane |
InChI |
InChI=1S/C10H24O2Si/c1-7-10(4)13(11-5,12-6)8-9(2)3/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
NVHCKYSIRWGHRB-UHFFFAOYSA-N |
SMILES |
CCC(C)[Si](CC(C)C)(OC)OC |
Kanonische SMILES |
CCC(C)[Si](CC(C)C)(OC)OC |
Synonyme |
sec-Butyl-(isobutyl)-dimethoxysilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



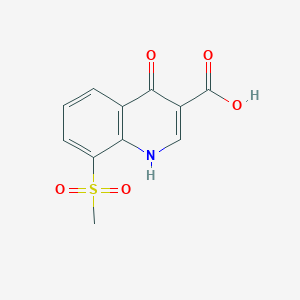
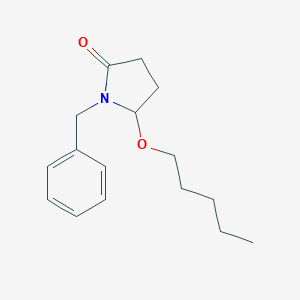
![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
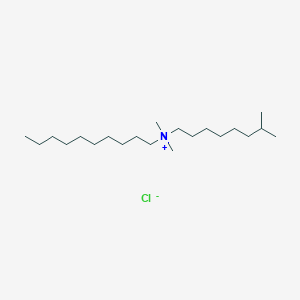
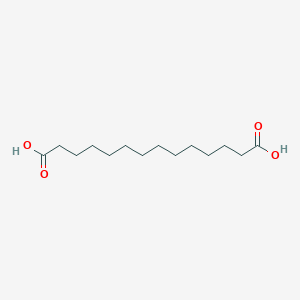
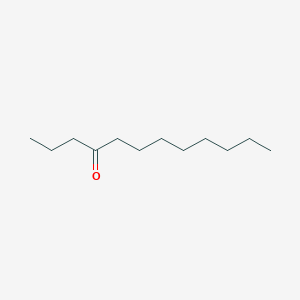
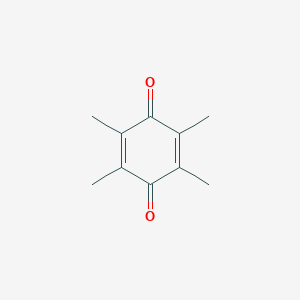
![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)
